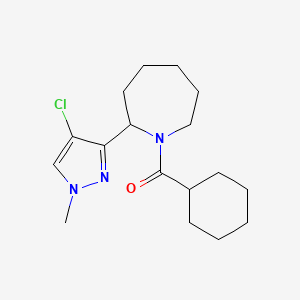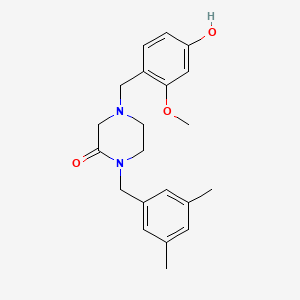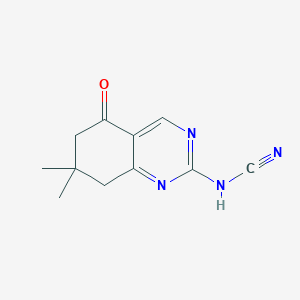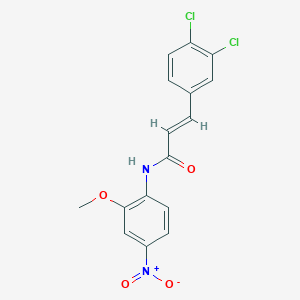
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane, also known as CP-94,253, is a chemical compound that belongs to the class of azepanes. It is a potent and selective antagonist for the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been studied extensively for its potential applications in various scientific research fields, including neurobiology, pharmacology, and psychiatry.
作用机制
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane exerts its effects by selectively binding to the dopamine D4 receptor and blocking its activation by dopamine. The dopamine D4 receptor is primarily located in the prefrontal cortex, which is involved in various cognitive and emotional processes. By blocking the activation of the dopamine D4 receptor, this compound can modulate these processes and potentially treat various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulating the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been shown to affect the expression of various genes involved in synaptic plasticity and neuronal development. These effects suggest that this compound has the potential to modulate various physiological and pathological processes in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane in lab experiments is its high selectivity for the dopamine D4 receptor. This selectivity allows researchers to selectively modulate the activity of the dopamine D4 receptor without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
There are several potential future directions for research involving 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane. One potential direction is to investigate the role of the dopamine D4 receptor in various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder. Another potential direction is to develop new drugs targeting the dopamine D4 receptor based on the structure of this compound, which may have improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the exact biochemical and physiological effects of this compound on the brain and to identify potential side effects and limitations of its use in clinical settings.
Conclusion:
In conclusion, this compound is a potent and selective antagonist for the dopamine D4 receptor that has potential applications in various scientific research fields. Its high selectivity and specificity make it a valuable tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes. However, further studies are needed to fully understand its biochemical and physiological effects and to identify potential limitations and side effects of its use in clinical settings.
合成方法
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane involves a multi-step process that starts with the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with cyclohexylamine to form an intermediate. This intermediate is then reacted with 1,6-dibromohexane to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neurobiology, where it has been used to investigate the role of dopamine D4 receptors in various physiological and pathological processes. This compound has also been used in pharmacological studies to evaluate the efficacy and safety of new drugs targeting the dopamine D4 receptor.
属性
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-20-12-14(18)16(19-20)15-10-6-3-7-11-21(15)17(22)13-8-4-2-5-9-13/h12-13,15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWXXRRVAZIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![3-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429339.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5429343.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5429360.png)

![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)

![N-(3-fluorobenzyl)-2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5429386.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)

![7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5429415.png)